molecular formula C12H14O2 B3332801 Methyl 3-(cyclopropylmethyl)benzoate CAS No. 921602-54-2

Methyl 3-(cyclopropylmethyl)benzoate

Cat. No.: B3332801
CAS No.: 921602-54-2
M. Wt: 190.24 g/mol
InChI Key: NCGTXWPDSCYMLZ-UHFFFAOYSA-N
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Description

Methyl 3-(cyclopropylmethyl)benzoate (CAS: 921602-54-2) is an ester derivative of benzoic acid featuring a cyclopropylmethyl substituent at the meta position of the aromatic ring. This compound is of interest in synthetic organic chemistry due to its unique steric and electronic properties, imparted by the cyclopropane ring—a strained three-membered hydrocarbon system. The cyclopropyl group enhances rigidity and may influence reactivity in metal-catalyzed reactions or serve as a precursor for bioactive molecules . Its synthesis typically involves esterification of 3-(cyclopropylmethyl)benzoic acid or substitution reactions on pre-functionalized benzoate esters.

Properties

IUPAC Name

methyl 3-(cyclopropylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-14-12(13)11-4-2-3-10(8-11)7-9-5-6-9/h2-4,8-9H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGTXWPDSCYMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70720889
Record name Methyl 3-(cyclopropylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70720889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921602-54-2
Record name Methyl 3-(cyclopropylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70720889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with Methyl 3-(cyclopropylmethyl)benzoate, differing primarily in substituent type, position, or functional groups:

Methyl 3-(bromomethyl)benzoate
  • Substituent : Bromomethyl group at the meta position.
  • CAS: Not explicitly listed, but synonyms include 3-(BROMOMETHYL)BENZOIC ACID METHYL ESTER .
  • Key Properties :
    • Higher reactivity due to the bromine atom, enabling nucleophilic substitutions (e.g., Suzuki couplings or alkylations).
    • Used as an alkylating agent or intermediate in pharmaceuticals.
Methyl 3-(3-azetidinyl)benzoate
  • Substituent : Azetidine (a four-membered nitrogen heterocycle) at the meta position.
  • CAS : 1203797-93-6 .
  • Key Properties :
    • Participates in cycloadditions and nucleophilic substitutions.
    • Explored in medicinal chemistry for bioactive molecule synthesis.
  • Applications: Potential building block for kinase inhibitors or antimicrobial agents .
Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate
  • Substituents : Cyclopropylmethoxy at para and hydroxy at meta positions.
  • Structural Note: Originally misassigned in a 2010 study; corrected positioning highlights the importance of regiochemistry in solubility and reactivity .
  • Applications : Hydroxy group enables hydrogen bonding, making it suitable for coordination chemistry or antioxidant studies.
Methyl methylbenzoate
  • Substituent : Simple methyl group.
  • CAS : 25567-11-7 .
  • Key Properties :
    • Less steric hindrance compared to cyclopropylmethyl derivatives.
    • Used in nitration studies to compare yields and regioselectivity with bulkier analogs .

Physicochemical Data Comparison

Property This compound Methyl 3-(bromomethyl)benzoate Methyl 3-(3-azetidinyl)benzoate
Molecular Weight ~204.23 g/mol ~229.06 g/mol ~233.26 g/mol
Solubility Low in water; soluble in DCM, THF Moderate in polar aprotic solvents Moderate in DMSO
Melting Point Not reported ~45–50°C (estimated) Not reported
Reactivity Moderate (strained cyclopropane) High (Br as leaving group) Moderate (N-heterocycle)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(cyclopropylmethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(cyclopropylmethyl)benzoate

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